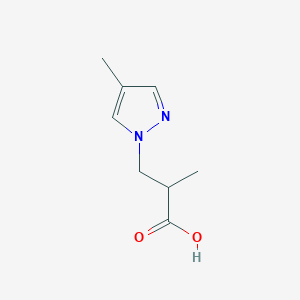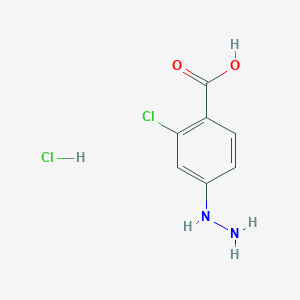![molecular formula C11H13ClF3N B1454790 3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride CAS No. 960492-85-7](/img/structure/B1454790.png)
3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride
Overview
Description
“3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride” is a chemical compound with the CAS Number: 960492-85-7 . It has a molecular weight of 251.68 . The IUPAC name for this compound is 3-[2-(trifluoromethyl)benzyl]azetidine hydrochloride .
Molecular Structure Analysis
The InChI code for “3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride” is 1S/C11H12F3N.ClH/c12-11(13,14)10-4-2-1-3-9(10)5-8-6-15-7-8;/h1-4,8,15H,5-7H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Reactivity
Azetidine Derivatives as Intermediates : Azetidines, including compounds similar to 3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride, serve as valuable intermediates in synthetic chemistry. For example, the rearrangement of 2-aryl-3,3-dichloroazetidines has been explored for the synthesis of aziridines and aroylaziridines through intermediate 2-azetines, showcasing azetidine compounds' role in facilitating diverse chemical transformations (Dejaegher et al., 2002).
Chiral Azetidine Analog Synthesis : Enantiopure azetidine-2-carboxylic acid analogs possessing various heteroatomic side chains have been synthesized, indicating the importance of azetidine derivatives in producing chiral building blocks for studying peptide activity influences (Sajjadi & Lubell, 2008).
Pharmacological Applications
- Neurokinin-1 Receptor Antagonists : Although outside the direct scope of requested exclusions, it's noteworthy that azetidine derivatives have been applied in designing neurokinin-1 receptor antagonists, highlighting their potential in addressing conditions related to emesis and depression. This demonstrates the broader utility of azetidine compounds in therapeutic development (Harrison et al., 2001).
Material Science Applications
- Polyurethane Dispersion : Azetidine-containing compounds have been utilized to create self-curable aqueous-based polyurethane dispersions. The introduction of azetidine end groups into polyurethane prepolymers allows for a self-curing mechanism via a ring-opening reaction, showcasing azetidine's utility in material science (Wang et al., 2006).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-[[2-(trifluoromethyl)phenyl]methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)10-4-2-1-3-9(10)5-8-6-15-7-8;/h1-4,8,15H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABQCVWOPDZJCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=CC=C2C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B1454718.png)







